molecular formula C18H20N2O2 B7527805 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one

1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one

Cat. No. B7527805
M. Wt: 296.4 g/mol
InChI Key: OFFRLPWJAIOAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one, also known as PAK1 inhibitor, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have a significant impact on various biological processes, including cell proliferation, migration, and survival.

Mechanism of Action

1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor works by binding to the ATP-binding site of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one, which prevents the activation of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one and inhibits its downstream signaling pathways. This inhibition leads to the disruption of various cellular processes, including cell proliferation, migration, and survival.
Biochemical and physiological effects:
Studies have shown that 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor has significant effects on various biochemical and physiological processes. For example, 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor in lab experiments is its specificity. 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor targets a specific protein, which makes it easier to study the effects of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibition on various cellular processes. However, one of the limitations of using 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor is its potential toxicity. Studies have shown that 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor can have toxic effects on normal cells, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor. One potential direction is the development of more specific and less toxic 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitors. Additionally, future studies could focus on the role of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one in other diseases, such as cardiovascular disease and diabetes. Furthermore, the development of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitors that can cross the blood-brain barrier could have significant implications for the treatment of neurological diseases.

Synthesis Methods

The synthesis of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor involves a multi-step process that includes the reaction of 2-acetylpyridine with paraformaldehyde and piperidine to form the intermediate 1-(3-piperidin-1-ylpropyl)pyridin-2-one. This intermediate is then reacted with 3-(chloromethyl)benzoyl chloride to form the final product, 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one.

Scientific Research Applications

1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor has been widely studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one plays a crucial role in cell signaling pathways and is involved in the regulation of various cellular processes, including cell proliferation, migration, and survival. By inhibiting 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one, it is possible to disrupt these pathways and potentially treat diseases that are associated with 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one dysregulation.

properties

IUPAC Name

1-[[3-(piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-17-9-2-5-12-20(17)14-15-7-6-8-16(13-15)18(22)19-10-3-1-4-11-19/h2,5-9,12-13H,1,3-4,10-11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFRLPWJAIOAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC(=C2)CN3C=CC=CC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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